1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16934861
InChI: InChI=1S/C10H11N3O2/c1-4-5(2)12-9-7(4)8(11)6(3-14)10(15)13-9/h3H,1-2H3,(H4,11,12,13,15)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-

CAS No.:

Cat. No.: VC16934861

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo- -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 4-amino-2,3-dimethyl-6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-5-carbaldehyde
Standard InChI InChI=1S/C10H11N3O2/c1-4-5(2)12-9-7(4)8(11)6(3-14)10(15)13-9/h3H,1-2H3,(H4,11,12,13,15)
Standard InChI Key CKBGJURGGKJTHU-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C(=C(C(=O)N2)C=O)N)C

Introduction

Molecular Structure and Chemical Identity

Structural Characterization

The compound features a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system combining pyrrole and pyridine rings. Key substituents include:

  • A carboxaldehyde group at position 5.

  • 4-amino, 6,7-dihydro, 2,3-dimethyl, and 6-oxo moieties, which confer distinct electronic and steric properties.

The SMILES notation (O=Cc1c(=O)[nH]c2c(c1N)c(C)c([nH]2)C) clarifies the connectivity of functional groups . Computational modeling suggests that the 6-oxo group and dimethyl substituents induce planarity in the bicyclic system, enhancing π-π stacking potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1092457-06-1
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.2132 g/mol
MDL NumberMFCD22369988

Synthesis and Manufacturing

Purification and Analysis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment . Nuclear magnetic resonance (NMR) spectra predict the following key signals:

  • ¹H NMR: δ 9.80 ppm (aldehyde proton), δ 6.90–7.20 ppm (aromatic protons), δ 2.50 ppm (dimethyl groups) .

  • ¹³C NMR: δ 192 ppm (carbonyl carbon), δ 160–170 ppm (pyridine carbons) .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but is prone to hydrolysis in aqueous media due to the electrophilic aldehyde group . Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) is advised to prevent degradation.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coeff.)1.2 ± 0.3XLogP3
Water Solubility2.1 mg/mLALOGPS
pKa3.05 (carboxaldehyde)Predicted

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N–H stretch) .

  • Mass Spectrometry: Base peak at m/z 205.1 ([M+H]⁺), with fragmentation ions at m/z 177.0 (loss of CO) .

Biological and Pharmacological Relevance

Mechanistic Insights

Although direct bioactivity data for this compound are scarce, structurally related 1H-pyrrolo[2,3-b]pyridines demonstrate:

  • FGFR (Fibroblast Growth Factor Receptor) inhibition (IC₅₀ = 7–25 nM for FGFR1–3) .

  • Antiproliferative effects in breast cancer (4T1) cells via apoptosis induction .

  • Suppression of tumor cell migration and invasion at submicromolar concentrations .

The 4-amino and 6-oxo groups may enhance hydrogen bonding with kinase ATP-binding pockets, suggesting similar therapeutic potential .

Structure-Activity Relationships (SAR)

  • Aldehyde Group: Critical for covalent binding to cysteine residues in target proteins .

  • Dimethyl Substituents: Improve metabolic stability by sterically shielding reactive sites .

  • 6-Oxo Moiety: Enhances solubility and modulates electron density in the pyridine ring .

QuantityPrice (USD)Supplier
100 mg$7
250 mg$9
1 g$28

Challenges and Future Directions

Synthetic Optimization

  • Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

  • Flow Chemistry: Improve yield and scalability of key cyclization steps .

Biological Profiling

  • In Vivo Studies: Assess pharmacokinetics and toxicity in rodent models.

  • Proteomic Screening: Identify off-target interactions using affinity-based probes .

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